molecular formula C19H18N2O4 B2589506 1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 303093-36-9

1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2589506
CAS No.: 303093-36-9
M. Wt: 338.363
InChI Key: RZZNVXTULOXJIS-UHFFFAOYSA-N
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Description

1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound with the molecular formula C19H18N2O4 This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an arylamine in the presence of a base.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

    Hydroxylation and Methoxylation: The hydroxyl and methoxy groups can be introduced through selective hydroxylation and methoxylation reactions using appropriate reagents such as hydrogen peroxide for hydroxylation and dimethyl sulfate for methoxylation.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as 3-methoxyaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of quinoline-2,4-dione derivatives.

    Reduction: Formation of 1-ethyl-4-hydroxy-2-hydroxyquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it may interfere with signal transduction processes, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydroquinoline-3-carboxamide
  • 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide
  • 1-ethyl-4-hydroxy-2-oxo-N-(3-pyridinyl)-1,2-dihydroquinoline-3-carboxamide

Uniqueness

Compared to similar compounds, 1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-21-15-10-5-4-9-14(15)17(22)16(19(21)24)18(23)20-12-7-6-8-13(11-12)25-2/h4-11,22H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZNVXTULOXJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303093-36-9
Record name 1-ETHYL-4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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